molecular formula C10H18O4 B1593789 DIETHYL-3-METHYLGLUTARATE CAS No. 6829-42-1

DIETHYL-3-METHYLGLUTARATE

Cat. No.: B1593789
CAS No.: 6829-42-1
M. Wt: 202.25 g/mol
InChI Key: SEWQUYBTRMDUQS-UHFFFAOYSA-N
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Description

Diethyl-3-methylglutarate: is an organic compound with the molecular formula C10H18O4. It is an ester derived from 3-methylglutaric acid and ethanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl-3-methylglutarate can be synthesized through the esterification of 3-methylglutaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Diethyl-3-methylglutarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diethyl-3-methylglutarate involves its interaction with enzymes such as esterases, which catalyze its hydrolysis to produce 3-methylglutaric acid and ethanol. This reaction is essential in various biochemical pathways and industrial processes .

Comparison with Similar Compounds

  • Dimethyl 3-methylglutarate
  • Diethyl succinate
  • Dimethyl glutarate
  • Diethyl glutarate

Comparison: Diethyl-3-methylglutarate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher molecular weight and different boiling and melting points, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

diethyl 3-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWQUYBTRMDUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064483
Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-42-1
Record name 1,5-Diethyl 3-methylpentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6829-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
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Record name Pentanedioic acid, 3-methyl-, 1,5-diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3-methylglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.187
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Record name 1,5-Diethyl 3-methylpentanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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